Cas no 2226775-26-2 (Tilvestamab)

Tilvestamab structure
Tilvestamab structure
Product Name:Tilvestamab
CAS No:2226775-26-2
MF:
MW:
CID:5518539
Update Time:2025-07-09

Tilvestamab Chemical and Physical Properties

Names and Identifiers

    • Tilvestamab
    • Anti-Human Axl (Tilvestamab)
    • Research Grade Tilvestamab(DHD89502)

Tilvestamab Security Information

  • Storage Condition:Store at -20°C

Tilvestamab Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P029JIP-1mg
Tilvestamab
2226775-26-2 98%
1mg
$552.00 2023-12-18
1PlusChem
1P029JIP-5mg
Tilvestamab
2226775-26-2 98%
5mg
$1273.00 2023-12-18
1PlusChem
1P029JIP-10mg
Tilvestamab
2226775-26-2 98%
10mg
$2016.00 2023-12-18

Additional information on Tilvestamab

Tilvestamab: A Promising Antibody-Drug Conjugate for Cancer Therapy

Tilvestamab (CAS No. 2226775-26-2) is an innovative antibody-drug conjugate (ADC) that has garnered significant attention in the field of oncology due to its potential to revolutionize cancer treatment. As a cutting-edge therapeutic agent, Tilvestamab combines the precision of a monoclonal antibody with the potency of a cytotoxic payload, offering a targeted approach to combat various types of cancers. This article delves into the latest research findings, clinical applications, and future prospects of Tilvestamab, providing a comprehensive overview of its role in modern cancer therapy.

The development of Tilvestamab represents a significant milestone in the evolution of ADCs. Unlike traditional chemotherapy, which affects both healthy and cancerous cells, Tilvestamab is designed to specifically target cancer cells while sparing normal tissue. This selectivity is achieved through the use of a highly specific monoclonal antibody that recognizes and binds to a unique antigen expressed on the surface of cancer cells. Once bound, the antibody delivers its cytotoxic payload directly into the cancer cell, triggering apoptosis while minimizing systemic toxicity. This mechanism of action has been validated in preclinical studies and early-stage clinical trials, demonstrating Tilvestamab's potential as a highly effective and well-tolerated treatment option.

Recent advancements in ADC technology have enabled researchers to optimize Tilvestamab's design further. The incorporation of novel linkers and payloads has enhanced the drug's stability, pharmacokinetics, and efficacy. For instance, studies have shown that Tilvestamab exhibits improved tumor penetration and prolonged circulation time compared to earlier-generation ADCs. These properties are critical for ensuring that the drug reaches its target site effectively and maintains therapeutic concentrations over an extended period.

One of the most promising aspects of Tilvestamab is its versatility in treating various types of cancers. Preclinical data suggest that it may be effective against a wide range of solid tumors, including breast cancer, ovarian cancer, and colorectal cancer. This broad applicability is attributed to the widespread expression of the target antigen across multiple tumor types. Clinical trials have already demonstrated encouraging results in patients with advanced solid tumors who have failed conventional therapies. These findings underscore Tilvestamab's potential as a valuable addition to the oncologist's arsenal.

In addition to its therapeutic benefits, Tilvestamab has also been studied for its safety profile. Early-phase clinical trials have shown that Tilvestamab is generally well-tolerated by patients, with mild to moderate adverse effects being the most commonly reported side effects. These include fatigue, nausea, and transient decreases in white blood cell counts. Importantly, there have been no reports of severe or life-threatening adverse events associated with Tilvestamab treatment thus far.

Looking ahead, ongoing research is focused on further refining Tilvestamab's properties to maximize its therapeutic potential. Scientists are exploring strategies to enhance drug delivery, improve payload stability, and reduce off-target effects. For example, recent studies have investigated the use of advanced targeting systems that enable Tilvestamab to penetrate deeper into tumors and reach resistant cancer cells. Additionally, researchers are exploring combination therapies that pair Tilvestamab with other anticancer agents to synergistically enhance antitumor activity.

The future outlook for Tilvestamab is bright, with several late-stage clinical trials currently underway to evaluate its efficacy in specific patient populations. If these trials confirm Tilvestamab's benefits as demonstrated in earlier studies, it could become a standard treatment option for various cancers within the next few years. Moreover, the success of Tilvestamab may pave the way for the development of next-generation ADCs with even greater precision and potency.

In conclusion, Tilvestamab (CAS No. 2226775-26-2) represents a significant advancement in cancer therapy by combining targeted delivery with potent cytotoxicity. Its ability to selectively destroy cancer cells while sparing healthy tissue makes it an attractive option for treating various types of cancers. With ongoing research and clinical development efforts focused on optimizing its properties and expanding its applications, Tilvestamab holds great promise for improving outcomes for patients worldwide.

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